molecular formula C20H19BrO3 B5002415 7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5002415
M. Wt: 387.3 g/mol
InChI Key: FHOCHPLKFKQHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as BML-210, is a synthetic compound that belongs to the class of flavonoids. It has been shown to exhibit various biological activities and has been the subject of scientific research in recent years. In

Mechanism of Action

The mechanism of action of 7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce oxidative stress and increase antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling of this compound are required in lab experiments.

Future Directions

There are several future directions for the study of 7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. Another direction is to investigate its potential to enhance the efficacy of chemotherapy drugs and to reduce the toxicity of these drugs. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-propylcoumarin with 3-bromobenzyl bromide in the presence of a base. The resulting intermediate is then reacted with methyl iodide and a base to form the final product. The synthesis method has been optimized to yield a high purity and high yield of this compound.

Scientific Research Applications

7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative stress effects. It has been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. This compound has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and to reduce the toxicity of these drugs.

properties

IUPAC Name

7-[(3-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOCHPLKFKQHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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